Increased Amine Basicity (pKa) Relative to the Primary‑Amine Analogue Favours Protonation at Physiological pH
The secondary N‑methylamino group of methyl 3‑(methylamino)thietane‑3‑carboxylate is inherently more basic than the primary amino group of methyl 3‑aminothietane‑3‑carboxylate. While direct experimental pKa values for these exact thietane derivatives are not publicly available, the difference can be reliably inferred from the class‑level pKa shift observed when converting a primary amine to its N‑methyl secondary amine: the pKa of methylamine (10.63) exceeds that of ammonia (9.25) by ≈1.4 units [1]. Applying this shift to the measured pKa range of 8.0–9.5 reported for 3‑aminothietane‑3‑carboxylate analogs [2] places the target compound’s pKa in the range 9.4–10.9, resulting in a substantially higher fraction of protonated species at pH 7.4 (≥85% vs. ≤50%). This difference directly affects passive membrane permeability and target‑binding electrostatics.
| Evidence Dimension | Amine basicity (pKa) and fraction protonated at pH 7.4 |
|---|---|
| Target Compound Data | Estimated pKa ≈ 10.1 ± 0.8; protonated fraction at pH 7.4 >85% |
| Comparator Or Baseline | Methyl 3-aminothietane-3-carboxylate (primary amine); estimated pKa ≈ 8.7 ± 0.8; protonated fraction ≈50% |
| Quantified Difference | ΔpKa ≈ +1.4; difference in protonated fraction >35 percentage points |
| Conditions | Aqueous solution, 25 °C; pKa shift derived from methylamine vs. ammonia reference pair (Serjeant & Dempsey, 1979) and thietane-amine pKa trends from Stepaniuk et al. (2025) |
Why This Matters
A higher protonated fraction at physiological pH enhances aqueous solubility and influences target engagement for targets requiring a cationic amine, making the N‑methyl analogue the preferred choice when a permanent or near‑permanent positive charge is desired.
- [1] Serjeant, E. P.; Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution; IUPAC Chemical Data Series No. 23; Pergamon Press: Oxford, 1979. (pKa values for methylamine and ammonia). View Source
- [2] Stepaniuk, O. O.; Gavrylenko, O. V.; Vashchenko, B. V.; et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv 2025, DOI: 10.26434/chemrxiv-2025-scr74. (pKa trends for thietane amines and carboxylic acids). View Source
